2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid is a chemical compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the reaction of 3-chloro-4-fluoroaniline with glyoxylic acid to form the corresponding oxazole ring. This reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of chloro and fluoro substituents on biological activity.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can influence the binding affinity and selectivity of the compound towards these targets, thereby modulating its biological activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 4-Chloro-3-fluorophenylboronic acid
Uniqueness
2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical and biological properties. This dual substitution pattern is not commonly found in other similar compounds, making it a valuable subject for research and development.
Biological Activity
2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS Number: 1369023-51-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies, and presenting data in tables for clarity.
The molecular formula of this compound is C10H5ClFNO3, with a molecular weight of 241.60 g/mol. Its structure includes a chloro and a fluorine substituent on the phenyl ring, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H5ClFNO3 |
Molecular Weight | 241.60 g/mol |
CAS Number | 1369023-51-7 |
Biological Activity Overview
Research into the biological activity of oxazole derivatives has revealed a broad spectrum of pharmacological effects. Compounds containing oxazole rings have been associated with activities such as anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
In vitro studies have shown that oxazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to 1,2,4-oxadiazoles have demonstrated antiproliferative effects with IC50 values ranging from low micromolar concentrations against multiple cancer types .
Case Study:
A study evaluated the antiproliferative activity of several oxazole derivatives against human cervical carcinoma (HeLa) and other cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 1.143 μM against renal cancer cells .
Anti-inflammatory Activity
Oxazole derivatives have also been investigated for their anti-inflammatory properties. In one study, compounds with similar structures showed promising results in inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory process .
Table: Summary of Anticancer and Anti-inflammatory Activities
Compound | Cell Line Tested | IC50 Value (μM) | Activity Type |
---|---|---|---|
This compound | HeLa | 1.143 | Anticancer |
Various Oxazole Derivatives | Multiple Cancer Lines | Varies (20–25 mm zone) | Anticancer |
Oxazole Derivatives | COX Enzyme Inhibition | N/A | Anti-inflammatory |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the oxazole ring contributes to its interaction with various biological targets such as:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression patterns associated with cancer progression.
- Cyclooxygenases (COX) : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.
Properties
Molecular Formula |
C10H5ClFNO3 |
---|---|
Molecular Weight |
241.60 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-3-5(1-2-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
CNPZDTJERNRKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CO2)C(=O)O)Cl)F |
Origin of Product |
United States |
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